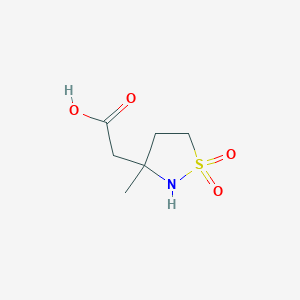

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid

Description

Historical Development and Research Evolution

The synthesis of thiazolidinone derivatives has evolved significantly over decades, with early methods relying on condensation reactions between thiourea and α-halo carbonyl compounds. The target compound’s structural complexity required advanced methodologies, such as the use of β-cyclodextrin-SO~3~H catalysts for one-pot syntheses, which emerged in the 2010s as a greener alternative to traditional acid- or base-catalyzed protocols. For instance, Shelke et al. demonstrated that β-cyclodextrin-SO~3~H efficiently activates carbonyl groups in aldehyde intermediates, enabling the formation of thiazolidinone rings under aqueous conditions.

Further innovations included magnetic nanoparticle-supported ionic liquids (e.g., FeNi~3~-IL MNPs), which facilitated solvent-free syntheses with high atom economy. These methods addressed limitations in earlier protocols, such as prolonged reaction times and toxic solvent use. The introduction of 2-(3-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid into the chemical literature likely followed these advancements, leveraging cyclization strategies that combine thioglycolic acid with imine intermediates.

Table 1: Key Milestones in Thiazolidinone Synthesis

Position Within Thiazolidinone Chemical Space

Thiazolidinones are classified by their substitution patterns at positions 2, 3, and 5 of the heterocyclic ring. The target compound features a 3-methyl group, a 1,1-dioxo modification, and an acetic acid side chain at position 2, distinguishing it from simpler analogs like 3-methyl-1,2-thiazolidine 1,1-dioxide. The dioxo group enhances electrophilicity at the carbonyl carbon, while the acetic acid moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity.

Compared to classical thiazolidin-4-ones, which lack the dioxo modification, this compound’s sulfone group (1,1-dioxo) increases ring planarity and electronic stability, as evidenced by its crystalline structure. Such modifications expand its utility in metal coordination chemistry and supramolecular assemblies.

Research Impact in Heterocyclic Chemistry

The compound’s synthesis has driven methodological advancements in heterocyclic chemistry. For example, Sadeghzadeh et al. demonstrated that FeNi~3~-IL MNPs promote efficient cyclocondensation of aldehydes, amines, and thioglycolic acid, a strategy adaptable to synthesizing the target compound. This approach eliminated stoichiometric waste and reduced reaction times from hours to minutes.

Additionally, its structure has been instrumental in studying ring-strain effects in thiazolidinone derivatives. The 1,1-dioxo group increases ring tension, making the compound a valuable substrate for investigating nucleophilic ring-opening reactions. Recent studies have exploited this reactivity to generate polycyclic frameworks via cascade cyclizations.

Structural Significance in Medicinal Chemistry

While the biological activity of this compound remains underexplored, its structural features align with pharmacophores in known bioactive thiazolidinones. The acetic acid group mimics carboxylate moieties in drugs like pioglitazone, suggesting potential for targeting metabolic enzymes or nuclear receptors. Furthermore, the sulfone group may enhance metabolic stability compared to thione-containing analogs, a hypothesis supported by studies on related compounds.

Table 2: Structural Comparison with Medicinal Thiazolidinones

Properties

IUPAC Name |

2-(3-methyl-1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-6(4-5(8)9)2-3-12(10,11)7-6/h7H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIUEWXUNUAMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-halo acids under basic conditions, leading to the formation of the thiazolidine ring. The reaction is usually carried out in solvents like ethanol or acetonitrile at moderate temperatures.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes:

Formation of the thiazolidine ring: This can be achieved through the reaction of thioamides with α-halo acids.

Oxidation: The thiazolidine intermediate is then oxidized to introduce the sulfone group, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfone group back to a thioether.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, acetonitrile, dichloromethane.

Major Products:

Sulfoxides and Sulfones: Formed through oxidation.

Thioethers: Formed through reduction.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Chemical Formula : C₇H₉N₁O₃S

- Molecular Weight : 193.22 g/mol

- CAS Number : 881652-55-7

The structure features a thiazolidine ring, which is known for its biological activity, particularly in drug development.

Antimicrobial Activity

Research indicates that derivatives of thiazolidine compounds, including 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid, exhibit antimicrobial properties. A study synthesized several thiazolidinediones and evaluated their efficacy against various bacterial strains. The results showed promising antibacterial activity, suggesting potential applications in treating infections caused by resistant bacteria .

Antidiabetic Properties

Thiazolidinediones are recognized for their role in glucose metabolism. Compounds similar to this compound have been investigated for their ability to enhance insulin sensitivity and lower blood sugar levels. This makes them candidates for developing new antidiabetic medications .

Cytotoxic Effects

Studies have demonstrated that thiazolidine derivatives can induce cytotoxic effects in cancer cells. The compound's ability to inhibit cell proliferation has been explored, highlighting its potential as a chemotherapeutic agent. Specific case studies have shown that these compounds can selectively target cancer cells while sparing normal cells .

Case Studies

Mechanism of Action

The biological activity of 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid is attributed to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analog Overview

The compound belongs to a broader class of sulfonated thiazolidine-acetic acid derivatives , which exhibit variations in ring substituents, fused heterocycles, or additional functional groups. Below is a comparative analysis of key analogs:

Physicochemical Properties

- Physical State : Most analogs are solids at room temperature. For example, 2-(6-Methyl-1H-indol-3-yl)acetic acid (a structurally distinct analog) is a grey solid , while thiazolidine derivatives are typically powders .

- Solubility: Sulfone and acetic acid groups enhance water solubility compared to non-polar analogs.

- Stability : Sulfone groups improve oxidative stability but may increase sensitivity to nucleophilic attack at the sulfur center .

Biological Activity

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid, with the CAS number 881652-55-7, is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique thiazolidine structure that may contribute to various pharmacological effects.

- Molecular Formula : CHNOS

- Molecular Weight : 193.22 g/mol

- Melting Point : 107-111 °C

| Property | Value |

|---|---|

| CAS Number | 881652-55-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 193.22 g/mol |

| Melting Point | 107-111 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic effects and mechanisms of action.

Antioxidant Activity

Research indicates that compounds within the thiazolidine family exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. A study demonstrated that thiazolidine derivatives effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the suppression of NF-kB signaling pathways, which are pivotal in inflammatory responses .

Antimicrobial Properties

Preliminary investigations suggest that this compound exhibits antimicrobial activity against various bacterial strains. The compound's efficacy against pathogens like Staphylococcus aureus and Escherichia coli was noted, indicating its potential as a lead compound for developing new antibiotics .

Case Study 1: Antioxidant Efficacy

A recent study evaluated the antioxidant capacity of thiazolidine derivatives, including this compound. The results indicated a substantial reduction in lipid peroxidation levels in treated cells compared to controls. This suggests a protective role against oxidative stress-induced cell damage.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment using murine macrophages, treatment with this compound resulted in decreased levels of nitric oxide and prostaglandin E2 production. These findings support its potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.